molecular formula C10H16O B12837106 Caron CAS No. 497-62-1

Caron

Cat. No.: B12837106
CAS No.: 497-62-1
M. Wt: 152.23 g/mol
InChI Key: CNJLMVZFWLNOEP-UHFFFAOYSA-N
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Description

. It is a bicyclic ketone with a unique structure that includes a bicyclo[4.1.0]heptane ring system. This compound is known for its distinctive aroma and is commonly found in essential oils derived from coniferous trees.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of (+)-3-Carene, a naturally occurring terpene . The reaction typically involves the use of azide-alkyne cycloaddition reactions, where azidocaranols react with mono-substituted acetylenes under the catalysis of copper(I) iodide (CuI) and diisopropylethylamine (DIPEA) in the presence of acetic acid (AcOH) . The reaction conditions may vary depending on the desired regioisomeric products.

Industrial Production Methods

Industrial production of 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one often involves the use of diketene and azidocaranol as starting materials. The reaction is catalyzed by triethylamine (Et₃N) at room temperature, resulting in the formation of the target compound . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:

The uniqueness of 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one lies in its specific bicyclic structure and the presence of the ketone functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJLMVZFWLNOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339652
Record name Carone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497-62-1
Record name Carone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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